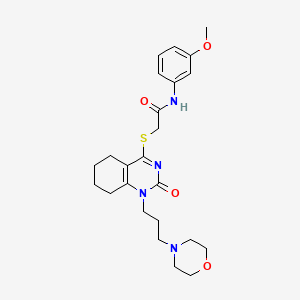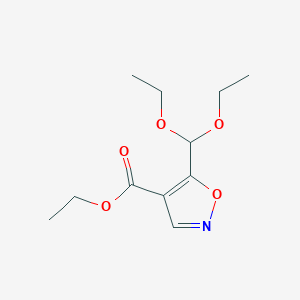
(2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine is a chemical compound that is also known as DMHA or Octodrine. It is a stimulant that is commonly used in dietary supplements and pre-workout products. The compound has gained popularity in recent years due to its ability to enhance cognitive and physical performance.
Wirkmechanismus
The exact mechanism of action of (2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. These neurotransmitters are associated with increased energy, improved focus, and enhanced physical performance.
Biochemical and Physiological Effects:
(2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine has a variety of biochemical and physiological effects on the body. The compound has been shown to increase heart rate and blood pressure, which can lead to improved physical performance. DMHA also increases the levels of certain hormones in the body, including adrenaline and cortisol, which are associated with increased energy and focus.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine in lab experiments include its ability to enhance cognitive and physical performance. The compound is also relatively easy to synthesize and can be produced on a large scale. However, the limitations of using DMHA in lab experiments include its potential for toxicity and its effects on the cardiovascular system. More research is needed to fully understand the long-term effects of the compound on the body.
Zukünftige Richtungen
There are numerous future directions for research on (2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine. One area of research could focus on the compound's potential as a treatment for neurodegenerative diseases. Another area of research could focus on the long-term effects of DMHA on the body, including its potential for toxicity and its effects on the cardiovascular system. Additionally, further research could explore the potential of the compound as a performance-enhancing drug in athletes.
Conclusion:
(2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine is a chemical compound that has gained popularity in recent years due to its ability to enhance cognitive and physical performance. The compound has been the subject of numerous scientific studies and has been found to have a variety of effects on the body. While there are advantages to using DMHA in lab experiments, more research is needed to fully understand the long-term effects of the compound on the body. There are numerous future directions for research on (2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine, including its potential as a treatment for neurodegenerative diseases and its potential as a performance-enhancing drug in athletes.
Synthesemethoden
The synthesis of (2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine involves the reaction of 2-amino-2-methyl-1-propanol with 2,2-dimethylcyclohexanone. The reaction is catalyzed by acid and produces the desired product in good yield. The synthesis of DMHA is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2,2-Dimethylcyclohexyl)propan-1-amine has been the subject of numerous scientific studies in recent years. The compound has been shown to have a variety of effects on the body, including increased energy, improved focus, and enhanced physical performance. DMHA has also been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(2R)-2-(2,2-dimethylcyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N/c1-9(8-12)10-6-4-5-7-11(10,2)3/h9-10H,4-8,12H2,1-3H3/t9-,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCVICKMRMKCCF-RGURZIINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCCCC1(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCCCC1(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

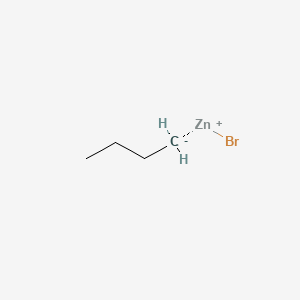

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2807050.png)

![3-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2807054.png)
![7-{[3-(2-furyl)-1-methylpropyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2807056.png)
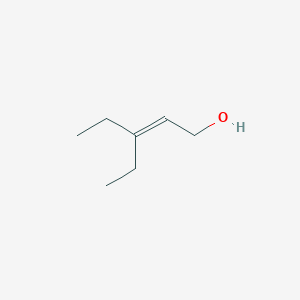
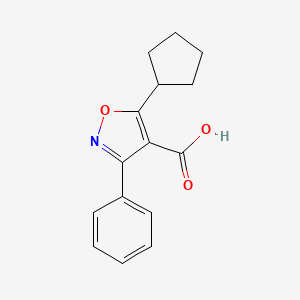
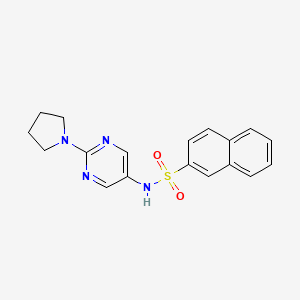

![2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2807065.png)

